(1-Bromopropyl)benzene

Nucleophilic Substitution Reaction Kinetics Leaving Group Ability

(1-Bromopropyl)benzene (CAS 2114-36-5) is a secondary benzylic alkyl bromide with the molecular formula C₉H₁₁Br and a molecular weight of 199.09 g/mol. It exists as a liquid at room temperature and features a reactive bromine atom at the benzylic position, which makes it a versatile electrophile in nucleophilic substitution and cross-coupling reactions.

Molecular Formula C9H11B
Molecular Weight 199.09 g/mol
CAS No. 2114-36-5
Cat. No. B1269762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Bromopropyl)benzene
CAS2114-36-5
Molecular FormulaC9H11B
Molecular Weight199.09 g/mol
Structural Identifiers
SMILESCCC(C1=CC=CC=C1)Br
InChIInChI=1S/C9H11Br/c1-2-9(10)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3
InChIKeyXJSUFXFSUACKAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1-Bromopropyl)benzene CAS 2114-36-5: A Benzylic Bromide Intermediate for Cross-Coupling and Nucleophilic Substitution


(1-Bromopropyl)benzene (CAS 2114-36-5) is a secondary benzylic alkyl bromide with the molecular formula C₉H₁₁Br and a molecular weight of 199.09 g/mol . It exists as a liquid at room temperature and features a reactive bromine atom at the benzylic position, which makes it a versatile electrophile in nucleophilic substitution and cross-coupling reactions. This compound is primarily utilized as a synthetic intermediate in pharmaceutical research and organic synthesis, where its benzylic bromide functionality enables the formation of carbon–carbon and carbon–heteroatom bonds under mild conditions .

Why (1-Bromopropyl)benzene Cannot Be Replaced by Generic Alkyl Bromides or Regioisomers


Generic substitution with other alkyl bromides or regioisomers such as (3-bromopropyl)benzene is not feasible due to distinct reactivity and physical property differences. (1-Bromopropyl)benzene exhibits benzylic activation, resulting in enhanced electrophilicity and faster SN1/SN2 kinetics compared to primary alkyl bromides like (3-bromopropyl)benzene [1]. Furthermore, the halogen type (Br vs. Cl vs. I) dictates the leaving group ability, which directly impacts reaction rates and yields in nucleophilic substitutions and cross-couplings . These differences necessitate careful selection based on the desired reaction pathway, selectivity, and purification requirements.

Quantitative Evidence for Selecting (1-Bromopropyl)benzene Over Closest Analogs


Leaving Group Reactivity: Bromide vs. Chloride in SN2 Reactions

The reactivity of (1-bromopropyl)benzene in nucleophilic substitution reactions is quantitatively higher than that of its chloride analog, (1-chloropropyl)benzene. This is due to the lower carbon–halogen bond dissociation energy and superior leaving group ability of bromide relative to chloride. While direct experimental rate constants for this specific pair are not widely reported, the trend is well-established: the relative reactivity of alkyl halides in SN2 reactions follows the order I > Br > Cl >> F [1]. For benzylic systems, the bromide derivative is approximately 10²–10³ times more reactive than the corresponding chloride under comparable conditions [2]. This translates to faster reaction times and lower required temperatures when using the bromide variant.

Nucleophilic Substitution Reaction Kinetics Leaving Group Ability

Reductive Dehalogenation Yield: Bromide vs. Chloride with Nickel Boride

In a direct head-to-head study on reductive dehalogenation using nickel boride in methanol at ambient temperature, (1-bromopropyl)benzene achieved a 78% yield of n-propylbenzene, whereas the chloro analog, (1-chloropropyl)benzene, provided an 85% yield under identical conditions [1]. While the chloro analog exhibited a slightly higher yield, this data confirms that (1-bromopropyl)benzene undergoes efficient reduction under mild, room-temperature conditions, which is advantageous for substrates sensitive to harsher reductive methods.

Hydrodehalogenation Reduction Nickel Boride

Physical Properties: Boiling Point and Density vs. Chloro and Iodo Analogs

(1-Bromopropyl)benzene exhibits a boiling point of 215.5 ± 9.0 °C at 760 mmHg and a density of 1.3 ± 0.1 g/cm³ . In contrast, the chloro analog (1-chloropropyl)benzene boils at approximately 187–188 °C and has a density of ~1.02 g/cm³ [1], while the iodo analog (1-iodopropyl)benzene boils around 239.6 °C and has a density of ~1.55 g/cm³ [2]. The intermediate boiling point of the bromide provides a practical advantage for purification by distillation, offering a wider separation window from volatile impurities than the chloro derivative, and avoiding the thermal instability and higher cost associated with the iodo derivative.

Purification Distillation Physicochemical Properties

Regioselectivity Advantage in Alkylation: Secondary Benzylic vs. Primary Alkyl Bromide

(1-Bromopropyl)benzene is a secondary benzylic bromide, whereas (3-bromopropyl)benzene is a primary alkyl bromide. In nucleophilic substitution reactions, the secondary benzylic position of (1-bromopropyl)benzene can undergo both SN1 and SN2 pathways, with the benzylic carbocation being stabilized by resonance [1]. This dual-pathway capability contrasts with (3-bromopropyl)benzene, which predominantly reacts via a slower SN2 mechanism due to the absence of benzylic stabilization. Experimentally, benzylic bromides like (1-bromopropyl)benzene exhibit solvolysis rates that are 10² to 10⁵ times faster than non-benzylic primary alkyl bromides in polar protic solvents [2].

Alkylation Regioselectivity SN1/SN2 Selectivity

Optimal Procurement Scenarios for (1-Bromopropyl)benzene Based on Quantified Evidence


Pharmaceutical Intermediate for Enantioconvergent Cross-Coupling

(1-Bromopropyl)benzene serves as a racemic alkyl bromide substrate in copper-catalyzed enantioconvergent cross-coupling reactions with azole C(sp²)–H bonds, enabling the synthesis of α-chiral alkylated azoles (e.g., 1,3,4-oxadiazoles, oxazoles) under mild conditions . The benzylic bromide's ability to undergo oxidative addition with Cu(I)/N,N,P-ligand systems yields high enantioselectivity, making it a valuable building block for drug discovery programs targeting chiral heterocyclic motifs.

Precursor for Ketone-Functionalized Alkoxyamines in Controlled Radical Polymerization

This compound is a key precursor for the synthesis of ketone-functionalized N-alkoxyamines derived from TEMPO, which are employed as unimolecular initiators in nitroxide-mediated radical polymerization (NMRP) . The β-ketone functionalization of the alkyl fragment dramatically increases the C–ON bond homolysis rate constant by a factor of approximately 500 at 363 K relative to unfunctionalized analogs, enabling polymerization at lower temperatures and with improved control over molecular weight distribution.

Building Block for Tamoxifen and Related Antiestrogenic Agents

(1-Bromopropyl)benzene is utilized in the stereoselective synthesis of Z-tamoxifen, a tetra-substituted alkene with antiestrogenic activity, via a Wittig-Horner reaction . The benzylic bromide functionality allows for efficient alkylation of phosphonate carbanions, establishing the critical olefin stereochemistry required for biological activity.

Alkylating Agent in General Medicinal Chemistry for C–C and C–N Bond Formation

As a secondary benzylic bromide, (1-bromopropyl)benzene exhibits enhanced reactivity compared to primary alkyl bromides, enabling efficient nucleophilic substitution with a variety of N-, O-, and S-nucleophiles under mild conditions [1]. This makes it a preferred alkylating agent for the late-stage functionalization of drug-like scaffolds, where high conversion and mild reaction temperatures are essential to preserve sensitive functional groups.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1-Bromopropyl)benzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.